molecular formula C16H21N3O B11846995 8-(Azepan-1-yl)-6-methoxyquinolin-7-amine CAS No. 88609-35-2

8-(Azepan-1-yl)-6-methoxyquinolin-7-amine

Cat. No.: B11846995
CAS No.: 88609-35-2
M. Wt: 271.36 g/mol
InChI Key: JOGRJQLAAYOUHW-UHFFFAOYSA-N
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Description

8-(Azepan-1-yl)-6-methoxyquinolin-7-amine is a quinoline derivative featuring a methoxy group at position 6, an amino group at position 7, and an azepan-1-yl substituent at position 8. The azepane ring (a 7-membered saturated amine) introduces steric bulk and basicity, which may enhance solubility or target binding compared to smaller substituents.

Properties

CAS No.

88609-35-2

Molecular Formula

C16H21N3O

Molecular Weight

271.36 g/mol

IUPAC Name

8-(azepan-1-yl)-6-methoxyquinolin-7-amine

InChI

InChI=1S/C16H21N3O/c1-20-13-11-12-7-6-8-18-15(12)16(14(13)17)19-9-4-2-3-5-10-19/h6-8,11H,2-5,9-10,17H2,1H3

InChI Key

JOGRJQLAAYOUHW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C=CC=N2)N3CCCCCC3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Azepan-1-yl)-6-methoxyquinolin-7-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the azepane ring and the methoxy group. The reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

8-(Azepan-1-yl)-6-methoxyquinolin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
The compound exhibits promising therapeutic potential due to its structural characteristics, which allow it to interact with biological systems. Its ability to act as a ligand for various receptors makes it a candidate for drug development targeting diseases such as cancer and neurodegenerative disorders.

Mechanism of Action:
Research indicates that compounds similar to 8-(Azepan-1-yl)-6-methoxyquinolin-7-amine may function through mechanisms such as:

  • Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
  • Receptor Modulation: Interacting with neurotransmitter receptors, which can influence signaling pathways involved in mood regulation and cognition.

Neuropharmacology

Dopamine Receptor Agonism:
Studies suggest that quinoline derivatives can act as agonists for dopamine receptors (D2/D3), which are crucial in the treatment of Parkinson’s disease. For instance, related compounds have shown efficacy in enhancing dopaminergic signaling and providing neuroprotective effects against oxidative stress associated with neuronal degeneration .

Antimicrobial Activity

Antibacterial and Antifungal Properties:
Recent studies have demonstrated that quinoline derivatives possess antimicrobial properties. For example, certain analogs have been evaluated against various bacterial strains, showing significant antibacterial activity comparable to standard antibiotics . This suggests that 8-(Azepan-1-yl)-6-methoxyquinolin-7-amine could be developed into a novel antimicrobial agent.

Data Table: Summary of Applications

Application AreaDescriptionExample Findings
Medicinal ChemistryPotential drug candidate for various diseasesInhibition of specific enzymes and receptor modulation
NeuropharmacologyAgonist for dopamine receptorsNeuroprotective effects in Parkinson’s disease models
Antimicrobial ActivityEffective against bacterial and fungal pathogensSuperior activity against S. epidermidis compared to cefuroxime

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective properties of a quinoline derivative similar to 8-(Azepan-1-yl)-6-methoxyquinolin-7-amine in a mouse model of Parkinson’s disease. The compound demonstrated significant improvement in motor function and reduced neurodegeneration markers, indicating its potential as a therapeutic agent .

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial efficacy of quinoline derivatives against clinical isolates of bacteria. The results showed that certain derivatives exhibited minimal inhibitory concentrations lower than conventional antibiotics, highlighting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 8-(Azepan-1-yl)-6-methoxyquinolin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes.

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Key differences among quinoline derivatives arise from substituent positions and functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Positions) Melting Point (°C) Molecular Formula Key Spectral Data (1H NMR, MS) Reference
8-(Azepan-1-yl)-6-methoxyquinolin-7-amine 6-OCH3, 7-NH2, 8-azepan-1-yl N/A C17H22N3O N/A N/A
6-Methoxyquinolin-7-amine (CAS 861038-27-9) 6-OCH3, 7-NH2 N/A C10H10N2O N/A
NQ1 (3-Nitroquinoline derivative) 6-OCH3, 7-OBz, 3-NO2, 4-NH-(3-ethynylphenyl) 222 C25H19N3O4 δ 9.87 (s, quinoline-H), EI-MS m/z 425
NQ3 (3-Nitroquinoline derivative) 7-OCH3, 6-OH, 3-NO2, 4-NH-(3-ethynylphenyl) 156 C18H13N3O4 δ 9.27 (s, quinoline-H), EI-MS m/z 335
7-Methoxyquinolin-8-amine (CAS 83010-84-8) 7-OCH3, 8-NH2 N/A C10H10N2O N/A
N-(5-Chloropentan-2-yl)-6-methoxyquinolin-8-amine 6-OCH3, 8-NH-(5-chloropentan-2-yl) N/A C15H20ClN2O N/A

Key Observations

Azepane vs. Linear Chains: The azepane ring in the target compound provides conformational flexibility and increased lipophilicity compared to NQ1’s ethynylphenyl group or N-(5-chloropentan-2-yl)’s linear chain .

Functional Group Impact :

  • Nitro Groups : NQ1–NQ6 contain a nitro group at position 3, which is absent in the target compound. Nitro groups enhance electrophilicity but may reduce metabolic stability .
  • Benzyloxy Protection : NQ1 and NQ2 feature benzyloxy groups, which are often used as protective intermediates in synthesis. Their removal (e.g., NQ3) introduces hydroxyl groups, altering solubility .

Synthetic Routes :

  • The target compound’s synthesis likely involves nucleophilic substitution at position 8, analogous to NQ1–NQ6, which use DMF and high-temperature conditions for amine coupling .
  • Deprotection steps (e.g., TFA treatment for NQ3) may be relevant if protective groups are used in the target compound’s synthesis .

Biological Activity

8-(Azepan-1-yl)-6-methoxyquinolin-7-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article delves into its biological activity, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

The compound is characterized by the following molecular structure:

  • Molecular Formula : C14H18N2O
  • Molecular Weight : 230.31 g/mol
  • IUPAC Name : 8-(azepan-1-yl)-6-methoxyquinolin-7-amine

Research indicates that 8-(Azepan-1-yl)-6-methoxyquinolin-7-amine exhibits its biological effects primarily through the inhibition of specific protein kinases involved in cell signaling pathways. Protein kinases play crucial roles in regulating cellular processes such as proliferation, differentiation, and apoptosis. The compound's activity appears to be linked to its ability to modulate the MEK/ERK signaling pathway, which is often dysregulated in cancerous cells .

Biological Activity Overview

The biological activities of 8-(Azepan-1-yl)-6-methoxyquinolin-7-amine can be summarized as follows:

Activity Description
Antiproliferative Inhibits cancer cell growth by targeting specific kinases in the MEK/ERK pathway.
Neuroprotective Shows potential in protecting neuronal cells from apoptosis under stress conditions.
Anti-inflammatory Modulates inflammatory responses, which may be beneficial in various chronic diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Activity :
    • A study demonstrated that 8-(Azepan-1-yl)-6-methoxyquinolin-7-amine effectively reduced tumor growth in xenograft models of melanoma by inhibiting ERK phosphorylation .
    • In vitro assays showed that the compound induced apoptosis in cancer cell lines through caspase activation.
  • Neuroprotection :
    • Research indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. It was found to upregulate antioxidant enzymes and decrease reactive oxygen species (ROS) levels, suggesting a protective mechanism against neurodegeneration .
  • Anti-inflammatory Effects :
    • The compound was tested for its ability to inhibit pro-inflammatory cytokine production in macrophages. Results indicated a significant reduction in TNF-alpha and IL-6 levels, highlighting its potential use in treating inflammatory diseases .

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